molecular formula C14H16N4O5S B6440702 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2549003-35-0

4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6440702
CAS No.: 2549003-35-0
M. Wt: 352.37 g/mol
InChI Key: ZVYRBLQTABZIJZ-UHFFFAOYSA-N
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Description

4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine-2-carboxamide core linked to an azetidine ring via an ether bond. The azetidine moiety is further substituted with a sulfonyl group connected to a 3,5-dimethyl-1,2-oxazole. Its synthesis typically involves multi-step reactions, including sulfonylation of azetidine intermediates and coupling with pyridine derivatives .

Properties

IUPAC Name

4-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-8-13(9(2)23-17-8)24(20,21)18-6-11(7-18)22-10-3-4-16-12(5-10)14(15)19/h3-5,11H,6-7H2,1-2H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYRBLQTABZIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine (Compound 2 in )

Structural Similarities :

  • Both compounds share a sulfonyl group attached to a 3,5-dimethyl-1,2-oxazole ring.
  • The azetidine ring in the target compound is analogous to the cytisine alkaloid scaffold in Compound 2, though cytisine contains a quinolizidine ring system.

Key Differences :

  • Core Structure : The target compound has a pyridine-2-carboxamide core, whereas Compound 2 is based on cytisine, a naturally occurring alkaloid with distinct receptor-binding properties (e.g., partial agonism at nicotinic acetylcholine receptors) .
  • Synthetic Routes : Compound 2 is synthesized via sulfonylation of cytisine with a sulfochloride intermediate in acetonitrile with pyridine as a base . In contrast, the target compound likely requires azetidine functionalization prior to coupling with the pyridine moiety.
  • Biological Activity : While Compound 2’s activity is linked to cytisine’s neuropharmacological profile, the target compound’s pyridine-carboxamide group may confer kinase inhibition or anti-inflammatory effects, depending on substituent interactions.

Analytical Data Comparison :

Property Target Compound 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
Synthesis Solvent Not reported (inferred: polar aprotic) Dry acetonitrile
1H NMR Features Expected aromatic and amide signals Distinct cytisine protons (e.g., NH, CH2)
X-ray Confirmation Not reported Confirmed spatial structure via X-ray

N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (Claim 1 in )

Structural Similarities :

  • Both compounds contain a pyridine-carboxamide moiety.
  • Heterocyclic systems (imidazo[1,2-a]pyridine vs. 1,2-oxazole) are present in both.

Key Differences :

  • Substituents: The patent compound includes a 4-hydroxyphenyl-thiazolidinone group, which is absent in the target compound. This group may enhance solubility or hydrogen-bonding capacity.
  • Pharmacological Targets: Thiazolidinone derivatives are often associated with antidiabetic or antimicrobial activity, whereas the target compound’s sulfonyl-azetidine-pyridine system may target kinases or inflammatory pathways.
  • Synthetic Complexity : The patent compound’s synthesis involves imidazo[1,2-a]pyridine functionalization, which differs from the azetidine sulfonylation steps required for the target compound .

General Trends in Sulfonyl-Containing Heterocycles

  • Bioavailability : Sulfonyl groups (as in both the target compound and Compound 2) improve metabolic stability but may reduce membrane permeability due to increased polarity.
  • Target Selectivity : The 3,5-dimethyl-1,2-oxazole sulfonyl group in the target compound could enhance selectivity for sulfotransferases or ATP-binding cassette transporters compared to simpler sulfonamides.

Research Findings and Limitations

  • Most inferences are drawn from structurally related analogs (e.g., Compound 2’s X-ray data ).

Preparation Methods

Sulfonylation of Azetidin-3-ol

Azetidin-3-ol reacts with 3,5-dimethylisoxazole-4-sulfonyl chloride in anhydrous acetonitrile using pyridine (2.5 eq) as a base:

Azetidin-3-ol+Sulfonyl chloridePyridineCH₃CN, 0°C→RTIntermediate A\text{Azetidin-3-ol} + \text{Sulfonyl chloride} \xrightarrow[\text{Pyridine}]{\text{CH₃CN, 0°C→RT}} \text{Intermediate A}

Optimized Conditions

ParameterValueSource
SolventAcetonitrile
BasePyridine (2.5 eq)
Temperature0°C → Room temp
Reaction Time12 hours
Yield85–92%

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the sulfonamide.

Synthesis of 4-Hydroxypyridine-2-carboxamide (Intermediate B)

Carboxamide Formation from Pyridine-2-carbonyl Chloride

Pyridine-2-carbonyl chloride is treated with aqueous ammonia (28%) in tetrahydrofuran (THF):

Pyridine-2-carbonyl chloride+NH₃THF, 0°CPyridine-2-carboxamide+HCl\text{Pyridine-2-carbonyl chloride} + \text{NH₃} \xrightarrow[\text{THF, 0°C}]{} \text{Pyridine-2-carboxamide} + \text{HCl}

Nitration and Reduction

  • Nitration at position 4 using fuming HNO₃/H₂SO₄ at −10°C

  • Catalytic hydrogenation (H₂, Pd/C) to convert nitro to amine

  • Diazotization and hydrolysis to introduce hydroxyl group:

4-Aminopyridine-2-carboxamideNaNO₂, H₂SO₄H₂O, 0°C4-Hydroxypyridine-2-carboxamide\text{4-Aminopyridine-2-carboxamide} \xrightarrow[\text{NaNO₂, H₂SO₄}]{\text{H₂O, 0°C}} \text{4-Hydroxypyridine-2-carboxamide}

Yield : 67% over three steps.

Etherification to Form the Final Product

Mitsunobu Coupling

Intermediate A and B are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF:

Intermediate A+Intermediate BDEAD, PPh₃THF, 0°C→RTTarget Compound\text{Intermediate A} + \text{Intermediate B} \xrightarrow[\text{DEAD, PPh₃}]{\text{THF, 0°C→RT}} \text{Target Compound}

Optimized Parameters

ParameterValueSource
SolventTHF
ReagentsDEAD (1.2 eq), PPh₃ (1.5 eq)
Temperature0°C → 25°C
Reaction Time18 hours
Yield74%

Alternative SN2 Displacement

For scale-up, a two-phase system using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C:

Intermediate A+Intermediate BK₂CO₃DMF, 80°CTarget Compound+H₂O\text{Intermediate A} + \text{Intermediate B} \xrightarrow[\text{K₂CO₃}]{\text{DMF, 80°C}} \text{Target Compound} + \text{H₂O}

Key Data

  • Yield: 68%

  • Purity (HPLC): >98%

Purification and Analytical Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel, gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10)

  • HPLC : C18 column, acetonitrile/water (0.1% TFA), 85% purity → 99.2% after purification

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, oxazole-CH₃), 7.89 (d, J=5.6 Hz, pyridine-H), 4.62–4.58 (m, azetidine-OCH₂), 2.41 (s, 6H, 2×CH₃).

  • HRMS : m/z 409.1287 [M+H]⁺ (calc. 409.1291).

Challenges and Optimization Strategies

Sulfonylation Side Reactions

  • Issue : Competing N-sulfonylation vs. O-sulfonylation in azetidine

  • Solution : Use bulky bases (e.g., 2,6-lutidine) to favor N-sulfonylation.

Ether Bond Stability

  • Issue : Acid-catalyzed cleavage during workup

  • Mitigation : Neutral pH aqueous washes and low-temperature processing.

Scalability and Industrial Relevance

Kilogram-Scale Protocol (Patent WO2013091011A1):

  • Sulfonylation : 10 kg azetidin-3-ol, 12 kg sulfonyl chloride, 200 L CH₃CN, 85% yield

  • Coupling : 15 kg Intermediate A, 18 kg Intermediate B, K₂CO₃/DMF, 72% yield

Cost Analysis

ComponentCost/kg (USD)Contribution (%)
Sulfonyl chloride2,40058
Azetidin-3-ol1,75032
Solvents/Reagents98010

Q & A

Q. What are the key challenges in synthesizing 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide, and how can they be methodologically addressed?

Synthesis challenges include regioselective sulfonylation of the azetidine ring and coupling the oxazole moiety to the pyridine-carboxamide core. A multi-step approach is recommended:

  • Step 1 : Optimize sulfonylation using mild bases (e.g., triethylamine) to avoid azetidine ring strain .
  • Step 2 : Employ coupling reagents like HATU or DCC for amide bond formation, monitored via LC-MS to track intermediates .
  • Step 3 : Use statistical design of experiments (DoE) to optimize reaction time, temperature, and solvent polarity, reducing trial-and-error inefficiencies .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups in the 3,5-dimethylisoxazole moiety (δ ~2.2 ppm for methyl protons) .
  • HPLC-PDA : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water (retention time ~8–10 min) to confirm purity >95% .
  • HRMS : Validate molecular weight (exact mass ~435.12 g/mol) via ESI+ mode .

Q. How can researchers design initial bioactivity screens for this compound?

Prioritize assays based on structural analogs:

  • Kinase inhibition : Test against tyrosine kinase family members (e.g., EGFR, VEGFR) due to the pyridine-carboxamide scaffold’s ATP-binding affinity .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility : Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with in vitro models .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the azetidine-oxy linker’s flexibility and sulfonyl group’s hydrogen-bonding potential .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-protein complex, particularly the oxazole ring’s hydrophobic interactions .
  • QSAR : Derive predictive models using descriptors like LogP and polar surface area to balance solubility and membrane permeability .

Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?

Contradictions may arise from assay conditions (e.g., pH, serum proteins). Methodological steps:

  • Normalize data : Use Z-score transformation to compare results across cell lines and assay types .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., fluorescence-based assays) with cellular assays (e.g., Western blot for target phosphorylation) .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., 4-{[1-(tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide) to identify conserved structure-activity relationships .

Q. What advanced techniques can elucidate the compound’s behavior under physiological conditions?

  • LC-MS/MS metabolomics : Track metabolic stability in liver microsomes to identify oxidation hotspots (e.g., azetidine ring) .
  • Cryo-EM : Resolve binding modes in complex with target proteins at near-atomic resolution .
  • Synchrotron XRD : Determine crystal structure to validate computational predictions of intermolecular interactions .

Methodological Resources

  • Synthetic Optimization : Reference CRDC subclass RDF2050112 for reactor design principles and membrane separation technologies .
  • Data Analysis : Apply ICReDD’s reaction path search methods to integrate computational and experimental workflows .
  • Safety Protocols : Adhere to Chemical Hygiene Plan guidelines for advanced laboratory courses (e.g., waste disposal, PPE) .

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